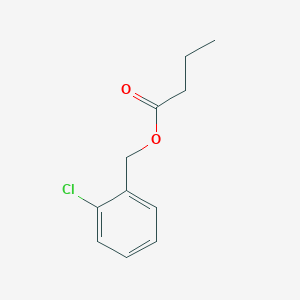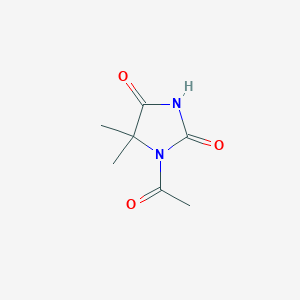
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate is an organic compound with the molecular formula C23H42O4 It is characterized by the presence of two tetrahydrofuran rings attached to a pentan-3-yl chain, which is further esterified with decanoic acid
Métodos De Preparación
The synthesis of 1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate typically involves the following steps:
Formation of the Tetrahydrofuran Rings: The initial step involves the formation of tetrahydrofuran rings through the cyclization of suitable precursors.
Attachment to the Pentan-3-yl Chain: The tetrahydrofuran rings are then attached to a pentan-3-yl chain through a series of reactions, including aldol condensation and hydrogenation-cyclization.
Esterification with Decanoic Acid: The final step involves the esterification of the pentan-3-yl chain with decanoic acid under suitable conditions to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate involves its interaction with specific molecular targets and pathways. The compound’s tetrahydrofuran rings and ester functional groups allow it to interact with various enzymes and receptors, potentially leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl decanoate can be compared with other similar compounds, such as:
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl octanoate: This compound has a shorter ester chain (octanoate) compared to the decanoate ester, which may result in different physical and chemical properties.
1,5-Di(tetrahydrofuran-2-yl)pentan-3-yl hexanoate: Another similar compound with an even shorter ester chain (hexanoate), which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific ester chain length, which can influence its applications and effectiveness in various fields.
Propiedades
Número CAS |
5460-64-0 |
|---|---|
Fórmula molecular |
C23H42O4 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
1,5-bis(oxolan-2-yl)pentan-3-yl decanoate |
InChI |
InChI=1S/C23H42O4/c1-2-3-4-5-6-7-8-13-23(24)27-22(16-14-20-11-9-18-25-20)17-15-21-12-10-19-26-21/h20-22H,2-19H2,1H3 |
Clave InChI |
ZKPYPYMRRDEUDP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC(CCC1CCCO1)CCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)

![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)


methanol](/img/structure/B14724394.png)




![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)


